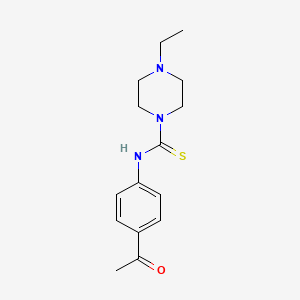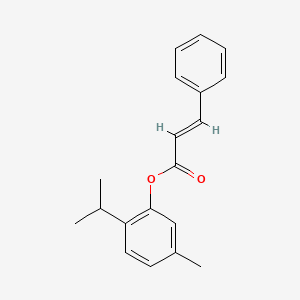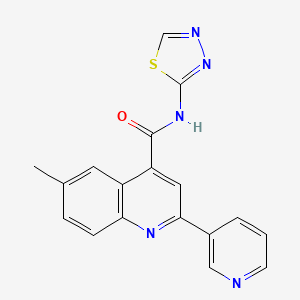
N-(4-acetylphenyl)-4-ethyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-ethyl-1-piperazinecarbothioamide, commonly known as AEPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AEPT belongs to the class of piperazinecarbothioamide derivatives that exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of AEPT is not fully understood, but it is believed to act through the modulation of various neurotransmitters and receptors in the central nervous system. AEPT has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a critical role in the regulation of neuronal excitability. AEPT has also been found to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
AEPT has been shown to exhibit a wide range of biochemical and physiological effects in animal models. It has been reported to reduce the severity and frequency of seizures in epileptic rats, indicating its potential use as an anticonvulsant agent. AEPT has also been found to reduce anxiety-like behaviors and improve locomotor activity in mice, suggesting its anxiolytic and antidepressant properties. Additionally, AEPT has been shown to possess analgesic effects, which may be attributed to its ability to modulate the activity of opioid receptors in the brain.
实验室实验的优点和局限性
AEPT has several advantages for lab experiments, including its high yield and purity, as well as its diverse range of biological activities. However, there are also some limitations to its use in research. For example, AEPT is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the exact mechanism of action of AEPT is not fully understood, which may make it difficult to design experiments that target specific pathways or receptors.
未来方向
There are several future directions for research on AEPT. One potential avenue is the development of new therapeutic agents based on AEPT's chemical structure. Another area of interest is the investigation of AEPT's potential use as a radioligand for imaging studies in the diagnosis of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of AEPT and to establish its long-term safety and efficacy in humans.
合成方法
The synthesis of AEPT involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethylpiperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product through recrystallization or chromatography. The yield of AEPT is generally high, and the purity can be confirmed through various analytical techniques such as NMR and mass spectrometry.
科学研究应用
AEPT has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. AEPT has also been investigated for its potential use as a radioligand for imaging studies in the diagnosis of Parkinson's disease and other neurodegenerative disorders. Additionally, AEPT has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-17-8-10-18(11-9-17)15(20)16-14-6-4-13(5-7-14)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGCLUULHLZWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)



![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)

![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)